

what is the chemical structure of MC-DM1

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Compound of Interest		
Compound Name:	MC-DM1	
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An In-depth Technical Guide to the Chemical Structure of MC-DM1

Introduction

MC-DM1 is a pivotal drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. MC-DM1 itself is composed of two key components: the cytotoxic agent DM1 (Mertansine) and a non-cleavable linker, MC (Maleimidocaproyl). This guide provides a detailed examination of the chemical structure of MC-DM1, its components, and its role in the broader context of ADC development.

Chemical Structure of Components

MC-DM1 is the resultant molecule from the covalent bonding of the Maleimidocaproyl (MC) linker to the Mertansine (DM1) payload.

DM1 (Mertansine)

DM1, also known as Mertansine, is a potent microtubule-disrupting agent derived from maytansine.[1] Maytansinoids are ansa macrolides that interfere with the formation of microtubules, leading to mitotic arrest and subsequent apoptosis of cancer cells.[2] DM1 is a synthetic derivative of maytansine, modified to include a thiol group, which allows for its conjugation to linkers.[3] This modification is crucial for its incorporation into ADCs. The thiol-containing maytansinoid, DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)maytansine), can be attached to a monoclonal antibody via a linker.[4]



MC (Maleimidocaproyl) Linker

The MC linker, or Maleimidocaproyl, is a non-cleavable linker.[5] Non-cleavable linkers provide a stable connection between the antibody and the cytotoxic payload in circulation.[5] The release of the payload from an ADC with a non-cleavable linker relies on the complete lysosomal degradation of the antibody after the ADC has been internalized by the target cancer cell.[5] The maleimide group of the MC linker is particularly reactive with sulfhydryl (thiol) groups, forming a stable thioether bond.[6]

The Assembled MC-DM1 Conjugate

MC-DM1 is formed by the reaction between the maleimide group of the MC linker and the thiol group of the DM1 molecule. This creates a stable thioether bond, resulting in a drug-linker conjugate ready for attachment to a monoclonal antibody. The full chemical name for **MC-DM1** is (14S,16S,32S,33S,2R,4S,10E,12E,14R)-86-chloro-14-hydroxy-85,14-dimethoxy-33,2,7,10-tetramethyl-12,6-dioxo-7-aza-1(6,4)-oxazinana-3(2,3)-oxirana-8(1,3)-benzenacyclotetradecaphane-10,12-dien-4-yl N-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl)-N-methyl-L-alaninate.[7]

Physicochemical Properties

The following tables summarize the key quantitative data for DM1 and **MC-DM1**.

Table 1: Physicochemical Properties of DM1 (Mertansine)

Property	Value	Reference
CAS Number	139504-50-0	[4][8]
Molecular Formula	C35H48CIN3O10S	[4][8]
Molecular Weight	738.29 g/mol	[4]
Appearance	Solid	[8]
Solubility	Slightly soluble in Chloroform	[8]

Table 2: Physicochemical Properties of MC-DM1



Property	Value	Reference
CAS Number	1375089-56-7	[7][9]
Molecular Formula	C42H55CIN4O12	[7][9]
Molecular Weight	843.37 g/mol	[7]
Appearance	White to off-white solid powder	[9][10]
Solubility in DMSO	≥ 200 mg/mL (237.15 mM)	[9][11]

Mechanism of Action in an ADC Context

When incorporated into an ADC, the **MC-DM1** conjugate is linked to a monoclonal antibody that targets a specific antigen on the surface of cancer cells. The general mechanism of action is as follows:

- Binding and Internalization: The ADC circulates in the bloodstream and binds to the target antigen on the cancer cell surface. This is followed by internalization of the ADC-antigen complex, typically via endocytosis.[1]
- Lysosomal Degradation: The internalized ADC is trafficked to the lysosome. Inside the lysosome, the antibody portion of the ADC is degraded by proteases.[12]
- Payload Release: Because MC is a non-cleavable linker, the DM1 is released with the linker and the amino acid residue (typically cysteine) from the antibody still attached.[5]
- Cytotoxic Effect: The released DM1-linker-amino acid metabolite can then bind to tubulin, inhibiting microtubule polymerization.[3][13] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[12]

Experimental Protocols

Detailed, proprietary experimental protocols for the synthesis of **MC-DM1** are not always publicly available. However, the general synthetic strategy involves a multi-step process.

General Synthesis of DM1



The synthesis of DM1 has been a subject of extensive research.[14] It is a derivative of maytansine, which was first isolated from the plant Maytenus ovatus.[1] The synthesis involves modifying the maytansine structure to introduce a thiol-containing ester side chain at the C3 position, which is necessary for conjugation.[14]

Conjugation of MC to DM1

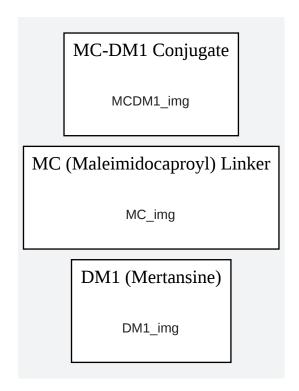
The formation of **MC-DM1** involves the reaction of a maleimidohexanoic acid derivative with DM1. The maleimide group of the linker reacts with the free thiol group on DM1 to form a stable thioether linkage. This reaction is a standard bioconjugation technique.

General Protocol for ADC Formation with MC-DM1

- Antibody Preparation: The monoclonal antibody is typically treated with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to reduce the interchain disulfide bonds and expose free sulfhydryl groups.
- Conjugation Reaction: The MC-DM1 is then added to the reduced antibody solution. The
 maleimide group of MC-DM1 reacts with the free sulfhydryl groups on the antibody to form
 the final ADC.
- Purification: The resulting ADC is purified to remove any unreacted MC-DM1 and other impurities. This is often achieved using techniques like size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Visualizations Chemical Structures



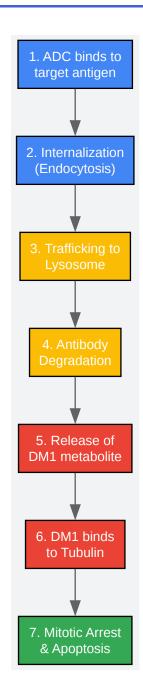


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Caption: Chemical structures of DM1, MC linker, and the MC-DM1 conjugate.

ADC Mechanism of Action



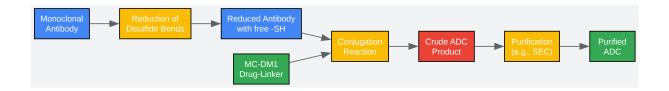


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Caption: General mechanism of action for an ADC utilizing MC-DM1.

ADC Synthesis Workflow





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